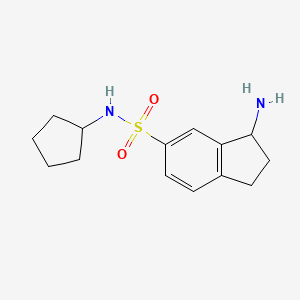

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide

Descripción general

Descripción

The compound “2-Amino-2,3-dihydro-1H-indene-5-carboxamide” was designed and synthesized as a new selective discoidin domain receptor 1 (DDR1) inhibitor . Another related compound, “2,3-dihydro-1H-indene-5-sulfonamide”, was designed and synthesized as a NLRP3 inflammasome inhibitor .

Synthesis Analysis

While the exact synthesis process for “3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide” is not available, related compounds have been synthesized. For instance, a series of 2,3-dihydro-1H-inden-1-amine derivatives were designed and synthesized as selective monoamine oxidase B inhibitors .

Aplicaciones Científicas De Investigación

Tautomeric Behavior in Medicinal Chemistry

Sulfonamide derivatives, such as 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide, play a crucial role in bioorganic and medicinal chemistry. Understanding their molecular conformation or tautomeric forms is vital as these aspects are directly related to their pharmaceutical and biological activities. A study by Erturk et al. (2016) used infrared and nuclear magnetic resonance spectroscopic methods to identify tautomeric forms of a similar sulfonamide molecule, emphasizing the significance of such analysis in drug development (Erturk, Gumus, Dikmen, & Alver, 2016).

Carbonic Anhydrase Inhibition for Antitumor Applications

Sulfonamides, including structures analogous to 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide, have been investigated for their inhibitory activity on carbonic anhydrase isozymes, particularly those associated with tumors. Ilies et al. (2003) synthesized halogenated sulfonamides and evaluated their inhibition of the tumor-associated isozyme carbonic anhydrase IX. Their findings suggest potential applications of such compounds as antitumor agents (Ilies, Vullo, Pastorek, et al., 2003).

Synthesis of Chiral Ligands

The synthesis of novel N-alkylcyclopentadiene sulfonamides, related to the compound , has been explored. Lensink (1995) investigated the reaction of sodium cyclopentadiene or lithium indene with tosylamino tosylates of amino alcohols, yielding a series of these sulfonamides. These derivatives have potential applications as ligands for chelating to transition metals, opening avenues in catalysis and materials science (Lensink, 1995).

Sulfonamides in Drug Design

Sulfonamide groups, integral to compounds like 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide, are prevalent in medicinal chemistry and appear in various marketed drugs. Kalgutkar, Jones, and Sawant (2010) discuss the role of the sulfonamide group in drug design, highlighting its essential nature and dispelling misconceptions related to its safety and efficacy (Kalgutkar, Jones, & Sawant, 2010).

Mecanismo De Acción

Target of Action

The primary target of 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, which are the most abundant components in the extracellular matrix (ECM) .

Mode of Action

The compound binds with DDR1 with a high affinity, as indicated by a Kd value of 5.9 nM . It suppresses the kinase activity of DDR1, thereby inhibiting collagen-induced DDR1 signaling .

Biochemical Pathways

By inhibiting DDR1 signaling, the compound affects the epithelial-mesenchymal transition . This is a key process in the development of many diseases, including fibrosis and cancer, where it contributes to the metastatic spread of tumor cells .

Pharmacokinetics

Its potent inhibition of ddr1 signaling and its promising in vivo therapeutic efficacy suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound dose-dependently suppresses the colony formation of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

The action of 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is influenced by the tumor microenvironment (TME), particularly the desmoplastic reaction characterized by the rapid expansion of cancer-associated fibroblasts and increased deposition of ECM components . The compound’s ability to inhibit DDR1 signaling suggests that it can modulate the TME to improve therapeutic response .

Propiedades

IUPAC Name |

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c15-14-8-6-10-5-7-12(9-13(10)14)19(17,18)16-11-3-1-2-4-11/h5,7,9,11,14,16H,1-4,6,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIPJWXLRUZXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(CCC3N)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

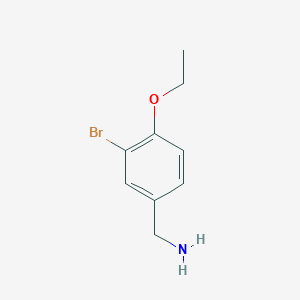

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)

![Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1400953.png)

![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)

![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)